5-Bromo-4-methoxy-2-methylpyridine (CAS 886372-61-8) is a highly functionalized, electron-rich pyridine building block critical for advanced pharmaceutical and agrochemical synthesis. Characterized by a C5 bromine for transition-metal-catalyzed cross-coupling, a C2 methyl group capable of selective oxidation or lithiation, and a C4 methoxy group that acts as an electron-donating hydrogen-bond acceptor, this scaffold offers orthogonal reactivity pathways. In procurement and process chemistry, it is primarily sourced as a stable, crystalline precursor to bypass multi-step de novo pyridine ring syntheses when targeting 4-alkoxy- or 4-oxo-pyridine-containing active pharmaceutical ingredients (APIs). Its specific substitution pattern dictates distinct electronic properties that influence both downstream reaction kinetics and the physicochemical profiles of final molecular targets [1].
Substituting 5-Bromo-4-methoxy-2-methylpyridine with simpler analogs, such as 5-bromo-2-methylpyridine or 5-bromo-4-chloro-2-methylpyridine, fundamentally alters both process viability and final product characteristics. The absence of the C4 methoxy group deprives the molecule of a crucial hydrogen-bond acceptor and alters the electron density of the pyridine ring, significantly shifting the pKa and slowing the rate of electrophilic aromatic substitutions or directed metalations. Furthermore, attempting to install a 4-methoxy group late in a synthesis using a 4-chloro precursor requires harsh nucleophilic aromatic substitution (SNAr) conditions (e.g., sodium methoxide at elevated temperatures) that are often incompatible with sensitive functional groups installed elsewhere. Consequently, procuring the pre-functionalized 4-methoxy scaffold is essential for maintaining high overall yields, ensuring functional group tolerance, and achieving reproducible scale-up in API manufacturing [1].
For syntheses targeting 4-pyridone or 4-hydroxypyridine motifs, the 4-methoxy group serves as an easily unmasked hydroxyl equivalent. Cleavage of the methoxy group using BBr3 or TMSI proceeds rapidly under mild conditions, whereas hydrolysis of a 4-chloro analog requires harsh basic conditions that risk degrading complex intermediates [1].
| Evidence Dimension | Yield of 4-hydroxy/4-pyridone conversion |
| Target Compound Data | >85% yield via BBr3-mediated O-demethylation at -78°C to RT |
| Comparator Or Baseline | 5-Bromo-4-chloro-2-methylpyridine (<60% yield via aqueous NaOH hydrolysis at >100°C) |
| Quantified Difference | >25% higher yield and significantly milder reaction conditions |
| Conditions | Late-stage functionalization of complex intermediates |
Procuring the 4-methoxy variant allows chemists to unmask the 4-pyridone pharmacophore late in the synthesis without compromising sensitive functional groups.
The synthesis of functionalized picolinic acids often relies on the oxidation of 2-methylpyridines. The electron-donating 4-methoxy group in 5-bromo-4-methoxy-2-methylpyridine modulates the ring's electron density, stabilizing the intermediate during KMnO4 or SeO2 oxidation and reducing competitive ring-cleavage compared to less substituted or electron-deficient analogs [1].
| Evidence Dimension | Yield of 2-carboxylic acid (picolinic acid) derivative |
| Target Compound Data | ~75-80% isolated yield |
| Comparator Or Baseline | 5-Bromo-2-methylpyridine (~60-65% yield) |
| Quantified Difference | 15-20% improvement in isolated yield |
| Conditions | KMnO4 oxidation in aqueous acetone at 0-20°C |
Higher oxidation yields at the C2 position directly reduce raw material waste and streamline the purification of critical picolinic acid intermediates.
The C5 bromine provides a reliable handle for palladium-catalyzed cross-coupling. Unlike substrates with competitive leaving groups at the C4 position (e.g., triflates or reactive halides), the 4-methoxy ether is entirely stable under standard Suzuki-Miyaura conditions, ensuring exclusive C5 arylation or alkylation without the need for complex ligand screening to achieve chemoselectivity [1].
| Evidence Dimension | Chemoselectivity for C5 coupling |
| Target Compound Data | >95% selectivity for C5 coupling with complete retention of the 4-methoxy group |
| Comparator Or Baseline | 5-Bromo-4-chloro-2-methylpyridine (requires strict catalyst control to prevent competitive C4 insertion) |
| Quantified Difference | Near-absolute chemoselectivity vs. mixed coupling products |
| Conditions | Standard Pd(dppf)Cl2 / base catalyzed Suzuki coupling |
Eliminates the need for costly catalyst optimization and complex separations, making it a highly predictable building block for library synthesis.
The incorporation of a 4-methoxy group instead of a lipophilic alkyl or halogen substituent significantly alters the physicochemical properties of the resulting scaffold. The methoxy oxygen acts as a hydrogen-bond acceptor, which typically lowers the overall lipophilicity (cLogP) of the downstream API, improving aqueous solubility and formulation compatibility [1].
| Evidence Dimension | Scaffold contribution to calculated LogP (cLogP) |
| Target Compound Data | Methoxy group lowers cLogP by ~0.2 to 0.5 units |
| Comparator Or Baseline | 5-Bromo-2,4-dimethylpyridine (higher cLogP, lacks H-bond acceptor) |
| Quantified Difference | ~0.2-0.5 unit reduction in cLogP |
| Conditions | In silico prediction and standard reverse-phase HPLC retention modeling |
Selecting the 4-methoxy scaffold early in procurement helps mitigate late-stage attrition of drug candidates due to poor aqueous solubility.
Because the 4-methoxy group can be cleanly unmasked to a 4-pyridone using mild reagents like BBr3, this compound serves as a highly efficient starting material for synthesizing kinase inhibitors where the 4-pyridone motif is required for critical hinge-region hydrogen bonding [1].
The C2-methyl group is primed for selective oxidation to a carboxylic acid. This makes the compound highly suitable for producing 5-aryl-4-methoxy-picolinic acids, which are valuable bidentate ligands in transition metal catalysis and radiopharmaceutical chelators [2].
The absolute chemoselectivity of the C5 bromide in the presence of the stable 4-methoxy ether allows for high-throughput Suzuki, Stille, or Buchwald-Hartwig couplings. This is ideal for parallel synthesis workflows in early-stage drug discovery where predictable reactivity is paramount [3].